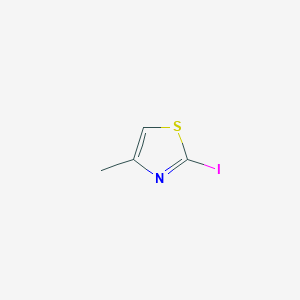
2-iodo-4-methylThiazole
Cat. No. B1344785
Key on ui cas rn:
34203-25-3
M. Wt: 225.05 g/mol
InChI Key: ZXQBECTXVXNCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07220744B2
Procedure details


A mixture of 1.33 mmol 2-iodo-4-methyl-thiazole, 4.00 mmol piperazine and 4.00 mmol triethylamine in 4 ml tetrahydrofuran in a sealed tube was heated at 160° C. for 2 h under microwave irradiation. The reaction mixture was concentrated and the residue was purified by chromatography (SiO2, methanol/dichloromethane) to afford the title compound as a yellow oil (yield 65%). MS (m/e): 184.3 (M+H+, 100%).



Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[S:3][CH:4]=[C:5]([CH3:7])[N:6]=1.[NH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.C(N(CC)CC)C>O1CCCC1>[CH3:7][C:5]1[N:6]=[C:2]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[S:3][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.33 mmol
|
|
Type
|
reactant
|
|
Smiles
|
IC=1SC=C(N1)C
|
|
Name
|
|
|
Quantity
|
4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCC1
|
|
Name
|
|
|
Quantity
|
4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by chromatography (SiO2, methanol/dichloromethane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N=C(SC1)N1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

